{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO4S It is known for its unique structure, which includes a pyrano-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride typically involves the reaction of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its use in various applications. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents like dichloromethane or acetonitrile, and reactions are often carried out at room temperature or under mild heating .
Major Products
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a sulfonamide, while reaction with an alcohol may produce a sulfonate ester .
Scientific Research Applications
Chemistry
In chemistry, {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This reactivity is exploited in the design of inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanol: This compound is structurally similar but lacks the methanesulfonyl chloride group, resulting in different reactivity and applications.
{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-amine}: Another related compound, which features an amine group instead of the methanesulfonyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in {4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the creation of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazol-3-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO4S/c8-14(10,11)4-6-5-3-12-2-1-7(5)13-9-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIWDPRJFWAAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1ON=C2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.